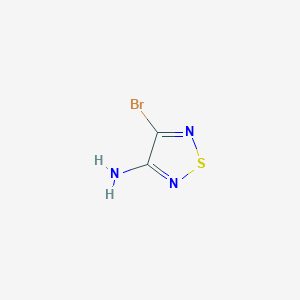

4-Bromo-1,2,5-thiadiazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-1,2,5-thiadiazol-3-amine is a chemical compound with the CAS Number: 27589-56-6 . It has a molecular weight of 180.03 and is typically stored at 4 degrees Celsius . It is usually in the form of a powder .

Molecular Structure Analysis

The molecular structure of 4-Bromo-1,2,5-thiadiazol-3-amine can be analyzed using various spectroscopic methods . The InChI Code for this compound is 1S/C2H2BrN3S/c3-1-2 (4)6-7-5-1/h (H2,4,6) .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-1,2,5-thiadiazol-3-amine have been explored in several studies . For example, one research paper discussed palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions for 4-bromobenzo [1,2- d :4,5- d ′]bis ([1,2,3]thiadiazole) with selective formation of mono-arylated derivatives .Physical And Chemical Properties Analysis

4-Bromo-1,2,5-thiadiazol-3-amine is a powder with a melting point of 123-125 degrees Celsius .Aplicaciones Científicas De Investigación

- 4-Bromo-1,2,5-thiadiazol-3-amine serves as a key building block for synthesizing thiadiazolo[3,2-α]pyrimidin-7-ones. These compounds exhibit diverse biological activities and are of interest in drug discovery and medicinal chemistry .

- By reacting 4-Bromo-1,2,5-thiadiazol-3-amine with α-bromo ketones, researchers can access 2-bromoimidazo[2,1-b][1,3,4]thiadiazoles. These heterocyclic compounds have potential applications in materials science and organic synthesis .

- Palladium-catalyzed C-H direct arylation reactions and C-Br aromatic nucleophilic and cross-coupling reactions have been explored for selective formation of mono-arylated derivatives .

- 4-Bromo-1,2,5-thiadiazol-3-amine has been investigated as a potential inhibitor of cytochrome P450 enzymes. Understanding its interactions with these enzymes can aid drug metabolism studies and drug-drug interaction predictions .

- The bromine substituent in the thiadiazole ring makes this compound useful for functional materials. Researchers explore its incorporation into organic semiconductors, light-emitting materials, and conductive polymers .

- Nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine selectively yields 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine . This compound may find applications in medicinal chemistry or materials science .

Thiadiazolo[3,2-α]pyrimidin-7-ones Synthesis

Synthesis of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazoles

Electronic Structure Studies and Arylation Reactions

Cellular Cytochrome P450 Inhibition

Functional Materials and Organic Electronics

Morpholine Derivatives via Nucleophilic Substitution

Mecanismo De Acción

Target of Action

Compounds containing the thiadiazole ring, such as 4-bromo-1,2,5-thiadiazol-3-amine, have been found to interact strongly with biological targets due to their mesoionic nature . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .

Mode of Action

It is known that the incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles, increasing their reactivity in aromatic nucleophilic substitution reactions . This suggests that 4-Bromo-1,2,5-thiadiazol-3-amine may interact with its targets through similar mechanisms.

Biochemical Pathways

Thiadiazole derivatives have been found to disrupt processes related to dna replication, inhibiting the replication of both bacterial and cancer cells . This suggests that 4-Bromo-1,2,5-thiadiazol-3-amine may have similar effects on biochemical pathways.

Pharmacokinetics

It has been suggested that due to its high gi absorption and lipophilicity, it may have good bioavailability .

Result of Action

Given the known effects of thiadiazole derivatives, it is possible that this compound could have cytotoxic effects, disrupting dna replication and inhibiting cell proliferation .

Action Environment

It is known that the compound is stable under normal storage conditions

Safety and Hazards

The safety information for 4-Bromo-1,2,5-thiadiazol-3-amine includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

4-bromo-1,2,5-thiadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrN3S/c3-1-2(4)6-7-5-1/h(H2,4,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHIASPVRDDPKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2889969.png)

![N-(4-fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B2889971.png)

![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2889973.png)

![tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2889975.png)

![2-(2-fluorophenoxy)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2889981.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2889983.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2889986.png)